molecular formula C8H5BrFN3O B12086677 5-(3-Bromo-5-fluorophenyl)-1,3,4-oxadiazol-2-amine

5-(3-Bromo-5-fluorophenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B12086677
M. Wt: 258.05 g/mol
InChI Key: ZNMZBEBNPLNCKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Bromo-5-fluorophenyl)-1,3,4-oxadiazol-2-amine is a chemical compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which is attached to the oxadiazole ring. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromo-5-fluorophenyl)-1,3,4-oxadiazol-2-amine typically involves the reaction of 3-bromo-5-fluorobenzohydrazide with cyanogen bromide in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromo-5-fluorophenyl)-1,3,4-oxadiazol-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of the original compound.

Scientific Research Applications

5-(3-Bromo-5-fluorophenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Bromo-5-fluorophenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-fluorophenol
  • 4-(3-Bromo-5-fluorophenyl)morpholine
  • 3-Bromo-5-fluorophenylacetic acid

Uniqueness

Compared to similar compounds, 5-(3-Bromo-5-fluorophenyl)-1,3,4-oxadiazol-2-amine stands out due to its unique oxadiazole ring structure. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H5BrFN3O

Molecular Weight

258.05 g/mol

IUPAC Name

5-(3-bromo-5-fluorophenyl)-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C8H5BrFN3O/c9-5-1-4(2-6(10)3-5)7-12-13-8(11)14-7/h1-3H,(H2,11,13)

InChI Key

ZNMZBEBNPLNCKI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Br)C2=NN=C(O2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.